molecular formula C15H14Cl2N4O2 B13962028 Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- CAS No. 52085-52-6

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-

Cat. No.: B13962028
CAS No.: 52085-52-6
M. Wt: 353.2 g/mol
InChI Key: MDNMLKKHFHYRGF-UHFFFAOYSA-N
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Description

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a benzenamine core with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- typically involves the following steps:

    Diazotization: The starting material, 2-chloro-4-nitroaniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-(2-chloroethyl)-N-methylbenzenamine to form the azo compound.

The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring basic conditions or the presence of a catalyst.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent bonds with specific amino acid residues in proteins, potentially altering their activity and function. The azo group can also undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-(2-chloroethyl)-4-[(2-chlorophenyl)azo]-N-methyl-
  • Benzenamine, N-(2-chloroethyl)-4-[(4-nitrophenyl)azo]-N-methyl-
  • Benzenamine, N-(2-chloroethyl)-4-[(2,4-dichlorophenyl)azo]-N-methyl-

Uniqueness

Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl- is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological molecules. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various fields.

Properties

CAS No.

52085-52-6

Molecular Formula

C15H14Cl2N4O2

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylaniline

InChI

InChI=1S/C15H14Cl2N4O2/c1-20(9-8-16)12-4-2-11(3-5-12)18-19-15-7-6-13(21(22)23)10-14(15)17/h2-7,10H,8-9H2,1H3

InChI Key

MDNMLKKHFHYRGF-UHFFFAOYSA-N

Canonical SMILES

CN(CCCl)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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